molecular formula C18H20N4O4S B11159418 4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11159418
M. Wt: 388.4 g/mol
InChI Key: HPFGEASCYHPRKG-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents.

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Amide Formation: The carboxamide group can be introduced through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazole ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with specific receptors on immune cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the presence of both an indole core and a thiazole ring

Biological Activity

4,5-Dimethoxy-N~2~-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H20N4O4SC_{16}H_{20}N_4O_4S, with a molecular weight of approximately 364.42 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, and a thiazole ring that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole and thiazole exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its antibacterial efficacy against various strains of bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25 µM50 µM
Escherichia coli50 µM100 µM
Pseudomonas aeruginosa75 µM150 µM

The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus , which is a common pathogen associated with various infections. The MIC values indicate that it is effective at relatively low concentrations compared to traditional antibiotics.

The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the presence of the thiazole ring may play a crucial role in disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Synthesis and Evaluation
In a study published in Medicinal Chemistry, researchers synthesized several indole-thiazole derivatives and evaluated their biological activities. Among these, the compound exhibited superior activity compared to others in the series. The study reported that modifications to the thiazole moiety significantly affected the antibacterial potency .

Case Study 2: In Vivo Efficacy
Another research effort focused on the in vivo efficacy of this compound in animal models infected with Staphylococcus aureus . Results indicated a reduction in bacterial load and improvement in survival rates when treated with the compound compared to untreated controls .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-10-9-20-18(27-10)22-15(23)6-7-19-17(24)13-8-11-12(21-13)4-5-14(25-2)16(11)26-3/h4-5,8-9,21H,6-7H2,1-3H3,(H,19,24)(H,20,22,23)

InChI Key

HPFGEASCYHPRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC

Origin of Product

United States

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